molecular formula C16H21N9 B12272462 N-ethyl-6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

N-ethyl-6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B12272462
M. Wt: 339.40 g/mol
InChI Key: GQWLABPXTCCWMZ-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine coreThe pyrazolo[3,4-d]pyrimidine scaffold is known for its biological activity, making it a valuable structure in drug discovery and development .

Preparation Methods

The synthesis of N-ethyl-6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving hydrazine derivatives and pyrimidine precursors.

    Functionalization of the core: Introduction of the piperazine ring through nucleophilic substitution reactions.

    Final modifications: Alkylation reactions to introduce the ethyl and methyl groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-ethyl-6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-ethyl-6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of N-ethyl-6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine lies in its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases.

Properties

Molecular Formula

C16H21N9

Molecular Weight

339.40 g/mol

IUPAC Name

N-ethyl-6-methyl-2-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C16H21N9/c1-3-17-13-8-11(2)21-16(22-13)25-6-4-24(5-7-25)15-12-9-20-23-14(12)18-10-19-15/h8-10H,3-7H2,1-2H3,(H,17,21,22)(H,18,19,20,23)

InChI Key

GQWLABPXTCCWMZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=NC4=C3C=NN4

Origin of Product

United States

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